N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(3-methylthiophen-2-yl)propanamide
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Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(3-methylthiophen-2-yl)propanamide, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. MPTP is a prodrug that is metabolized in the body to form MPP+, a neurotoxin that selectively damages dopamine-producing neurons in the brain. This property of MPTP has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons.
Scientific Research Applications
- Boronic acids and their esters, including this compound, are promising for drug design. Researchers explore their potential as boron carriers for neutron capture therapy . However, it’s essential to consider their stability in water, as they are only marginally stable. Hydrolysis kinetics vary based on substituents in the aromatic ring, and the pH significantly influences the reaction rate, especially at physiological pH .
Drug Design and Development
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-10-12-24-18(14)7-8-19(22)20-15-3-5-16(6-4-15)21-11-9-17(13-21)23-2/h3-6,10,12,17H,7-9,11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBRIANSJDECFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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